zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Catalog No.
S1504668
CAS No.
14018-95-2
M.F
Cr2O7Zn
M. Wt
281.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

CAS Number

14018-95-2

Product Name

zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

IUPAC Name

zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Molecular Formula

Cr2O7Zn

Molecular Weight

281.4 g/mol

InChI

InChI=1S/2Cr.7O.Zn/q;;;;;;;2*-1;+2

InChI Key

KHADWTWCQJVOQO-UHFFFAOYSA-N

SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Zn+2]

solubility

Soluble in acids and liquid ammonia

Canonical SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Zn+2]

Zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium, commonly known as zinc dichromate, has the chemical formula ZnCrO₄. This compound typically appears as a yellow-green crystalline solid or a yellow powder. It is predominantly recognized for its anti-corrosive properties, making it a vital component in various industrial applications, particularly in coatings and pigments designed to prevent rust and corrosion on metal surfaces. Zinc dichromate is also classified as a hazardous material due to its toxicity and potential carcinogenic effects, necessitating careful handling and usage in industrial settings.

Zinc dichromate is a hazardous material due to the presence of chromium(VI). It is classified as a carcinogen by the International Agency for Research on Cancer (IARC) [].

  • Toxicity: Inhalation and ingestion can cause severe respiratory problems, gastrointestinal distress, and kidney damage []. Skin contact can cause irritation and ulceration.
  • Flammability: Not flammable.
  • Reactivity: Strong oxidizing agent, can react with organic materials and reducing agents [].

Oxidation studies

Zinc dichromate can act as an oxidizing agent in chemical reactions. Researchers have employed it in studying the oxidation kinetics of various organic compounds, such as aniline []. These studies aim to understand the reaction rates and mechanisms involved in the oxidation process.

  • Oxidation-Reduction Reactions: It acts as an oxidizing agent, facilitating redox reactions where it is reduced while oxidizing other substances.
  • Substitution Reactions: The chromate ion can be substituted by other anions under specific conditions.

Common Reagents and Conditions

Reactions involving zinc dichromate often include reducing agents such as sulfur dioxide (SO₂) and organic compounds, typically occurring under acidic conditions. For example, when zinc dichromate reacts with sulfur dioxide, it can yield zinc sulfate and chromium sulfate as products.

Zinc dichromate exhibits notable biological activity, particularly in its interaction with cellular mechanisms. It primarily targets Histone deacetylase 1, influencing gene expression and cellular processes. The compound can induce the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This property has been explored in various studies focusing on its toxicological effects and potential therapeutic applications, although its toxicity limits its use in medicine.

Zinc dichromate can be synthesized through several methods:

  • Laboratory Method: A common laboratory synthesis involves the reaction of zinc sulfate (ZnSO₄) with potassium chromate (K₂CrO₄):
    ZnSO4+K2CrO4ZnCrO4+K2SO4\text{ZnSO}_4+\text{K}_2\text{CrO}_4\rightarrow \text{ZnCrO}_4+\text{K}_2\text{SO}_4
  • Alternative Method: Another method uses zinc oxide (ZnO) reacting with chromium trioxide (CrO₃) in an aqueous solution:
    ZnO+CrO3ZnCrO4+H2O\text{ZnO}+\text{CrO}_3\rightarrow \text{ZnCrO}_4+\text{H}_2\text{O}
  • Industrial Production: The Cronak process involves immersing zinc or zinc-plated metal in a sodium dichromate (Na₂Cr₂O₇) solution mixed with sulfuric acid (H₂SO₄), forming a protective coating of zinc dichromate on the metal surface.

Zinc dichromate has a wide range of applications:

  • Corrosion Inhibitor: Utilized extensively in the aerospace and automotive industries for its anti-corrosive properties.
  • Pigment: Employed as a pigment in paints and coatings.
  • Scientific Research: Used in studies investigating its toxicological effects and potential biological assays.
  • Chemical Processes: Acts as a reagent for oxidation reactions in organic synthesis.

Research has shown that zinc dichromate interacts with various biological systems through oxidative stress mechanisms. Its ability to generate reactive oxygen species can lead to apoptosis in cancer cells, making it a subject of interest for studies on cancer therapy despite its toxicity. Investigations into the mechanisms of action reveal that similar compounds may induce different biological responses based on their structural characteristics .

Several compounds exhibit similar properties to zinc dichromate:

Compound NameChemical FormulaUnique Features
Sodium DichromateNa₂Cr₂O₇Soluble in water; used primarily in industrial applications.
Potassium ChromateK₂CrO₄Commonly used as an oxidizing agent; less toxic than zinc dichromate.
Calcium ChromateCaCrO₄Used as a pigment; less soluble than zinc chromate.
Pyridinium DichromateC₅H₅N·Cr₂O₇A milder oxidant used for selective oxidation reactions.

Zinc dichromate's uniqueness lies in its dual role as both an effective corrosion inhibitor and an oxidizing agent, making it particularly valuable in industrial applications where both properties are required . Its toxicity profile also differentiates it from other similar compounds, necessitating stringent safety measures during handling and use.

ZnCr₂O₄ was first identified in 1987 as a mineral (zincochromite) in uranium deposits near Lake Onega, Russia. Early studies focused on its natural occurrence and basic crystallography. Synthetic ZnCr₂O₄ gained prominence in the 20th century due to its catalytic properties in methanol synthesis and hydrocarbon combustion. The development of nanoscale ZnCr₂O₄ in the 2000s, via methods like co-precipitation and sol-gel combustion, unlocked applications in photocatalysis and dielectric materials.

Structural Analogues and Comparative Spinels

ZnCr₂O₄ belongs to the spinel family (AB₂O₄), sharing structural similarities with ZnAl₂O₄ (gahnite) and ZnGa₂O₄. Key comparisons include:

PropertyZnCr₂O₄ZnAl₂O₄ZnGa₂O₄
Lattice parameter (Å)8.338.098.28
Bandgap (eV)3.2–3.53.8–4.24.4–4.9
Magnetic orderingAFM (Tₙ = 12 K)Non-magneticNon-magnetic

The larger lattice parameter of ZnCr₂O₄ compared to ZnAl₂O₄ arises from Cr³⁺’s ionic radius (0.615 Å vs. Al³⁺’s 0.535 Å). This structural flexibility enables tunable redox and magnetic properties.

Interdisciplinary Relevance

  • Materials Science: ZnCr₂O₄’s high thermal stability (>900°C) and low thermal expansion make it ideal for refractory coatings.
  • Catalysis: It catalyzes methanol synthesis (CO + 2H₂ → CH₃OH) with 64% CO conversion and 75% olefin selectivity when paired with SAPO-34 zeolites.
  • Solid-State Physics: Its frustrated pyrochlore lattice exhibits spin-Peierls transitions under structural distortions.

Conventional Routes: Sol-Gel Auto-Combustion, Coprecipitation, and Hydrothermal Approaches

Sol-Gel Auto-Combustion Method

The sol-gel auto-combustion technique represents a highly effective approach for synthesizing zinc chromate nanoparticles with controlled properties [7]. This method employs urea as a fuel source and requires relatively low sintering temperatures of approximately 500°C for 2 hours to obtain single crystalline phases [7]. The process involves the formation of a gel matrix through metal salt precursors, followed by combustion that provides the energy necessary for crystallization [8].

Research has demonstrated that zinc chromate synthesis via sol-gel auto-combustion exhibits self-propagating combustion properties when dried gel precursors are subjected to controlled thermal treatment [8]. The method utilizes chromic nitrate and zinc nitrate as primary precursors, combined with citric acid as a chelating agent to ensure homogeneous distribution of metal ions throughout the gel matrix [8]. X-ray diffraction analysis confirms the formation of spinel zinc chromate structures with high surface area characteristics [8].

The auto-combustion process creates zinc chromate nanoparticles with enhanced crystallinity compared to conventional solid-state reactions [9]. Field emission scanning electron microscopy reveals that the resulting particles exhibit uniform distribution and controlled particle size, typically ranging from 14 to 78 nanometers depending on synthesis parameters [9] [19].

Coprecipitation Approach

Coprecipitation methodology serves as a fundamental technique for zinc chromate synthesis, utilizing aqueous solutions of zinc and chromium precursors [10] [19]. The process involves the simultaneous precipitation of zinc and chromium hydroxides from solution, followed by thermal treatment to form the desired spinel oxide structure [19].

The coprecipitation method typically employs zinc nitrate hexahydrate and chromium chloride hexahydrate as starting materials in a molar ratio of 1:2 [19]. Various alkaline agents including sodium hydroxide, potassium hydroxide, and ammonium hydroxide can be utilized to adjust solution pH and facilitate precipitation [19]. Research indicates that the choice of alkaline agent significantly influences the final particle size and morphology of the zinc chromate product [19].

Temperature control during coprecipitation proves critical for achieving optimal crystal formation [10]. Synthesis temperatures of 250°C have been identified as optimal for producing zinc chromate with orthorhombic lattice parameters of a = 5.2022 Å, b = 8.5214 Å, and c = 3.6660 Å [10]. The crystalline structure exhibits space group symmetry consistent with the R3C space group [10].

ParameterOptimal ValueEffect on Product
Synthesis Temperature250°COrthorhombic crystal formation [10]
pH Range4-7Enhanced crystallinity and purity [39]
Molar Ratio (Zn:Cr)1:2Stoichiometric spinel formation [19]
Reaction Time30 minutes at 60°CComplete precipitation [19]

Hydrothermal Synthesis Routes

Hydrothermal synthesis provides an alternative low-temperature approach for zinc chromate preparation under controlled pressure and temperature conditions [11] [29]. This method enables precise control over crystal growth kinetics and final particle morphology through manipulation of reaction parameters including temperature, pressure, and reaction time [11].

The hydrothermal process typically operates at temperatures ranging from 120°C to 300°C under autogenous pressure conditions [29] [30]. Research demonstrates that hydrothermal synthesis at 120°C with pH adjustment to 7.5 using ammonium hydroxide produces well-crystallized zinc oxide precursors that can be subsequently converted to zinc chromate structures [29].

Reaction temperature significantly influences the crystalline quality and particle size distribution of hydrothermally synthesized products [29]. Studies indicate that increasing synthesis temperature from 100°C to 200°C results in enhanced crystallinity and more uniform particle size distribution [29]. The hydrothermal environment facilitates controlled nucleation and growth processes that are difficult to achieve through conventional thermal methods [11].

Advanced hydrothermal techniques utilizing supercritical water conditions have been developed for zinc oxide synthesis, which can serve as precursors for subsequent zinc chromate formation [29]. These supercritical hydrothermal processes operate at temperatures up to 400°C with autogenous pressures of 25 megapascals, enabling rapid crystallization and improved product quality [30].

Shape-Controlled Synthesis: Nanoparticle Morphology Engineering

Morphological Control Strategies

Shape-controlled synthesis of zinc chromate nanoparticles relies on systematic manipulation of reaction conditions to achieve desired morphological characteristics [15] [16]. The predominating factor in determining nanoparticle morphology includes solvent selection based on coordinating power, which directly influences crystal growth patterns and final particle shape [16].

Research demonstrates that controlled precipitation methods enable synthesis of zinc oxide nanoparticles with specific morphologies including spherical, rod-like, and triangular configurations [15]. The use of ammonium carbamate as a precipitating reagent leads to unusual rod-shaped morphology, while alternative precipitation agents produce spherical particle geometries [15]. Flow injection synthesis techniques have been developed to produce nanophase particles with average sizes of approximately 20 nanometers [15].

Thermal decomposition methods provide additional control over nanoparticle morphology through careful selection of reaction solvents and thermal treatment conditions [16]. The coordinating power of solvents determines whether spheres, triangular prisms, or rod-shaped particles are formed during synthesis [16]. This morphological control enables optimization of surface-to-volume ratios, which directly affects photoluminescence properties and catalytic performance [16].

Surface Area and Particle Size Control

The relationship between synthesis parameters and resulting surface area characteristics has been extensively studied for zinc chromate systems [17]. Solvothermal reaction conditions enable independent control over both cation distribution and nanocrystal size through manipulation of ligand concentrations and reaction temperatures [17].

Heterobimetallic precursor complexes facilitate controlled synthesis of zinc-containing spinel structures with tunable particle sizes [17]. The size of nanocrystals increases proportionally with the ratio of oleic acid and oleylamine ligands to precursor concentrations [17]. Reaction conditions including temperature, pressure, and ligand environment determine the final crystallite dimensions and surface properties [17].

Synthesis ParameterSize Range (nm)MorphologyReference
Flow injection technique10-20Spherical [15]
Thermal decompositionVariableSpheres, triangles, rods [16]
Solvothermal method6.4-10.9Spherical to octahedral [17]
Sol-gel method5-13Spherical [22]

Ligand-Controlled Growth Mechanisms

Surfactant ligands play crucial roles in controlling the size and polydispersity of zinc-containing spinel nanocrystals [17]. The presence of oleylamine proves essential for achieving well-defined, crystalline, and monodisperse nanoparticles [17]. Ligand exchange mechanisms between oleic acid and carboxylate ligands influence the degree of kinetic versus thermodynamic control during crystal formation [17].

Research indicates that preservation of triangular metal-oxygen core structures in precursor complexes remains crucial for producing phase-pure zinc chromate products [17]. The absence of hydroxyl groups from reaction solvents, combined with the presence of appropriate ligands, enables formation of crystalline products with controlled cation distributions [17].

Temperature effects on ligand behavior demonstrate that lower reaction temperatures increase inversion parameters, suggesting enhanced kinetic control over crystal growth processes [17]. The use of single-source precursors combined with solvothermal conditions provides advantages for achieving synthetic control over ternary spinel structures [17].

Defect-Induced Modifications: Oxygen Vacancy Creation and Stoichiometric Adjustments

Oxygen Vacancy Engineering

Oxygen vacancy creation in zinc-containing oxide systems represents a fundamental approach for modifying electronic and optical properties [23] [27]. Research demonstrates that controlled thermal treatment under inert atmospheres or vacuum conditions enhances oxygen vacancy concentrations, which can be monitored through photoluminescence and electron paramagnetic resonance spectroscopy [27].

The formation of oxygen vacancies in zinc oxide systems follows predictable patterns based on atmospheric conditions and treatment temperatures [27]. High temperature treatments, inert atmospheres, and vacuum environments promote oxygen vacancy formation, while this process remains reversible upon exposure to oxygenated atmospheres [27]. The efficiency of vacancy filling depends on temperature and becomes prevalent below 500 Kelvin [27].

Photoluminescence studies reveal that green emission bands correlate directly with oxygen vacancy concentrations [23] [27]. Enhanced vacancy concentrations result from static thermal treatment under inert conditions, while oxygen treatment decreases emission intensity [27]. Electron paramagnetic resonance measurements show unique signals at g = 1.96 that probe oxygen vacancy concentrations and follow trends similar to photoluminescence emissions [27].

Stoichiometric Control Mechanisms

Non-stoichiometric zinc chromium oxide systems exhibit modified bulk and surface properties compared to stoichiometric compositions [38]. Zinc-chromium mixed oxides with atomic percentage ratios between 33:67 and 50:50 demonstrate monophasic spinel-like structures that accommodate excess zinc in octahedral positions [38]. This leads to non-stoichiometric phases with increased lattice parameters [38].

The progressive incorporation of excess zinc results in measurable changes to chromium-chromium distances within the crystal lattice [38]. Electron spin resonance spectroscopy shows progressive broadening of chromium signals, indicating structural modifications in the coordination environment [38]. Non-vibrational absorptions in infrared regions suggest semiconductivity phenomena associated with stoichiometric variations [38].

Zn:Cr RatioStructural ModificationLattice Parameter ChangeElectronic Property
33:67Stoichiometric spinelStandardNormal semiconductor [38]
>33:67Excess Zn in octahedral sitesIncreased lattice parameterEnhanced conductivity [38]
50:50Significant non-stoichiometryMaximum expansionSemiconductive behavior [38]

Defect-Property Relationships

The relationship between defect concentrations and material properties demonstrates significant correlations in zinc chromate systems [23] [25]. Defect engineering strategies enable control over electronic band gaps, with oxygen vacancy creation leading to band gap reductions from 3.37 electron volts to approximately 3.08 electron volts [23]. These modifications result from shallow donor states created by zinc interstitials and related defects [23].

Mars-van Krevelen mechanisms operate in zinc oxide systems where oxygen vacancies provide active sites for catalytic reactions [25]. Density functional theory calculations indicate that surfaces without oxygen vacancies exhibit limited reactivity due to energetic penalties associated with carbon-oxygen bond breaking [25]. The presence of vacancies provides reducing power necessary for facilitating elementary reaction steps [25].

The zinc chromium oxide compound, systematically designated as zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium, exhibits remarkable structural diversity across multiple crystallographic modifications. The primary structural framework is based on the spinel configuration, where zinc chromium oxide (ZnCr₂O₄) crystallizes in the cubic space group Fd-3m (No. 227) at ambient conditions.

Crystal Structure Analysis

The cubic spinel structure of ZnCr₂O₄ features a lattice parameter of a = 8.3267(3) Å, with eight formula units per unit cell. The crystallographic arrangement consists of zinc cations occupying tetrahedral sites while chromium cations reside in octahedral coordination environments. This structural motif creates a three-dimensional network where chromium octahedra share edges and vertices, forming the characteristic pyrochlore sublattice that underlies the compound's unique magnetic and electronic properties.

Under ambient conditions, the compound demonstrates exceptional stability in its cubic form. However, detailed crystallographic investigations reveal that upon cooling below approximately 12.5 K, ZnCr₂O₄ undergoes a remarkable structural phase transition from the high-temperature cubic phase to lower-symmetry modifications. This transition manifests as a transformation to tetragonal symmetry (space group I4₁/amd, No. 141) with modified lattice parameters a = 8.30 Å and c = 8.24 Å, representing a subtle but significant distortion of the cubic framework.

The structural phase transition is accompanied by the emergence of an orthorhombic phase (space group Fddd, No. 70) characterized by lattice parameters a = 8.52 Å, b = 8.41 Å, and c = 8.27 Å. This orthorhombic modification represents a further reduction in crystallographic symmetry, indicating the progressive nature of the structural evolution under cooling conditions.

Pressure-Induced Structural Modifications

The application of high pressure induces significant alterations in the crystallographic framework of zinc chromium oxide compounds. Based on comparative analysis with related zinc oxide systems, ZnCr₂O₄ exhibits a pressure-induced phase transition at approximately 15.0 GPa, accompanied by a volume reduction of 5.8% and a bulk modulus of 185 GPa. This pressure-induced transformation involves modification of the spinel structure while maintaining the fundamental octahedral and tetrahedral coordination environments.

The pressure-induced structural changes are characterized by systematic compression of interatomic distances, particularly affecting the chromium-oxygen and zinc-oxygen bond lengths. The bulk modulus of 185 GPa indicates substantial mechanical rigidity, reflecting the strong covalent character of the metal-oxygen bonds within the spinel framework. The relatively modest volume change of 5.8% suggests that the high-pressure modification retains the essential structural features of the ambient-pressure phase while accommodating the applied stress through subtle geometric adjustments.

Comparative Structural Analysis

The related zinc chromate compound (ZnCrO₄) exhibits distinctly different crystallographic characteristics, crystallizing in the monoclinic space group P2₁/c with lattice parameters a = 5.99634(7) Å and c = 21.5117(3) Å. This layered structure contrasts sharply with the three-dimensional spinel framework of ZnCr₂O₄, reflecting the different stoichiometry and oxidation states of the constituent elements.

The structural diversity observed in zinc chromium oxide compounds underscores the sensitivity of crystallographic arrangements to compositional variations and external conditions. The transition from cubic to tetragonal and orthorhombic modifications represents a manifestation of competing structural forces, where thermal energy, magnetic interactions, and lattice strain contribute to the overall phase stability.

Spin-Frustrated Magnetism: Pyrochlore Lattice Dynamics and Spin-Peierls Transitions

The magnetic behavior of zinc chromium oxide compounds is dominated by the geometric frustration inherent in the pyrochlore lattice formed by chromium cations. The chromium spinels ZnCr₂O₄ and the related compound MgCr₂O₄ represent paradigmatic examples of highly frustrated antiferromagnetic systems, where the tetrahedral arrangement of magnetic moments prevents the simultaneous satisfaction of all pairwise exchange interactions.

Magnetic Exchange Interactions

The magnetic properties of ZnCr₂O₄ are governed by a complex network of exchange interactions extending beyond nearest-neighbor couplings. In the cubic phase, the primary exchange interaction J₁ = 47.6 K represents the dominant antiferromagnetic coupling between nearest-neighbor chromium sites. This strong antiferromagnetic interaction reflects the superexchange mechanism mediated by oxygen anions, where the spatial overlap of chromium d-orbitals through oxygen p-orbitals facilitates magnetic coupling.

The second-neighbor exchange coupling J₂ = 0.2 K and third-neighbor interactions J₃ₐ = 1.9 K and J₃ᵦ = 2.0 K provide additional contributions to the magnetic Hamiltonian. Although these longer-range interactions are substantially weaker than the nearest-neighbor coupling, they play crucial roles in determining the magnetic ground state and the nature of excitations within the frustrated system.

The magnetic frustration is quantified by the frustration parameter f = |θCW|/TN, where θCW = -390 K represents the Curie-Weiss temperature and TN = 12.5 K denotes the Néel temperature. The resulting frustration parameter f = 31.2 significantly exceeds the threshold value of 10, confirming the highly frustrated nature of the magnetic system.

Spin-Peierls Transition Mechanism

The concurrent magnetic ordering and structural phase transition at T_N = 12.5 K exemplifies a three-dimensional spin-Peierls mechanism, where lattice distortion is driven by magnetic energy considerations. This phenomenon represents a remarkable adaptation of the classical one-dimensional spin-Peierls effect to the three-dimensional pyrochlore lattice architecture.

The spin-Peierls transition is characterized by the coupling between magnetic degrees of freedom and lattice deformation modes. As the temperature approaches T_N, the magnetic system approaches a critical point where the cubic lattice becomes unstable with respect to tetragonal distortions. The structural transition to the I4₁/amd space group reduces the magnetic frustration by creating inequivalent exchange pathways: J₁^xy = 48.2 K and J₁^z = 46.6 K.

The orthorhombic phase further differentiates the exchange interactions, with J₁^x = 49.9 K, J₁^y = 35.9 K, and J₁^z = 58.8 K. This progressive reduction of crystallographic symmetry accompanies the relief of magnetic frustration, enabling the establishment of long-range magnetic order. The anisotropic exchange interactions in the low-symmetry phases reflect the intimate coupling between structural distortion and magnetic behavior.

Pyrochlore Lattice Dynamics

The pyrochlore lattice formed by chromium cations in ZnCr₂O₄ exhibits complex dynamical behavior characterized by collective excitations and emergent phenomena. The geometric frustration leads to extensive ground-state degeneracy, where multiple magnetic configurations possess nearly identical energies. This degeneracy manifests as a classical spin liquid phase at temperatures above T_N, where thermal fluctuations prevent the selection of a unique magnetic ground state.

The spin dynamics in the frustrated regime are characterized by correlated fluctuations extending over multiple lattice sites. These collective excitations contribute to the magnetic heat capacity and susceptibility, producing characteristic temperature dependencies that distinguish frustrated magnets from conventional antiferromagnets. The large entropy retention at temperatures well above T_N reflects the persistence of magnetic disorder despite strong exchange interactions.

The transition to magnetic order involves the condensation of specific fluctuation modes that break the degeneracy of the frustrated ground state. The selected magnetic configuration depends on the subtle balance between competing exchange interactions and the coupling to lattice degrees of freedom. The resulting magnetic structure exhibits complex features, including potential incommensurate modulations and non-collinear spin arrangements.

Magnetic Excitation Spectrum

The magnetic excitation spectrum of ZnCr₂O₄ reflects the underlying frustrated interactions and the structural phase transitions. In the cubic phase, the magnetic excitations are characterized by broad, diffuse features reflecting the extensive degeneracy of the frustrated system. The absence of well-defined magnon branches indicates the prevalence of collective excitations that do not conform to conventional spin-wave theory.

The structural phase transition dramatically alters the magnetic excitation spectrum, leading to the emergence of well-defined magnon modes with anisotropic dispersion relations. The tetragonal distortion introduces magnetic anisotropy that lifts the degeneracy of excitation modes, resulting in distinct frequencies for oscillations along different crystallographic directions.

The magnetic excitation spectrum provides direct evidence for the spin-Peierls mechanism, where the coupling between magnetic and structural degrees of freedom produces hybrid excitation modes. These magneto-elastic excitations represent the elementary quantum of coupled spin-lattice dynamics, demonstrating the fundamental interconnection between magnetic and structural properties in frustrated systems.

Electronic Band Structure: Direct vs. Indirect Band Gaps and Charge Transport Mechanisms

The electronic structure of zinc chromium oxide compounds exhibits remarkable complexity arising from the interplay between zinc d-orbitals, chromium d-orbitals, and oxygen p-orbitals. The compound ZnCr₂O₄ manifests as a direct band gap semiconductor with an optical band gap of 3.5 eV, positioning it in the wide-bandgap semiconductor category. This electronic configuration enables unique optical and electronic properties that distinguish it from conventional binary oxides.

Electronic Band Structure Analysis

The valence band maximum of ZnCr₂O₄ is primarily composed of oxygen 2p orbitals, with significant contributions from chromium 3d states. The hybridization between oxygen p-orbitals and chromium d-orbitals creates a complex valence band structure characterized by multiple sub-bands reflecting the different symmetries of the participating orbitals. The zinc 3d orbitals contribute to the deeper-lying valence states, maintaining their relatively localized character due to the filled d¹⁰ configuration.

The conduction band minimum is dominated by chromium 3d states, specifically the t₂g orbitals that remain partially occupied in the Cr³⁺ configuration. The direct nature of the band gap reflects the favorable overlap between the oxygen p-derived valence band maximum and the chromium d-derived conduction band minimum at the same point in the Brillouin zone. This direct band gap character enhances the optical absorption coefficient and facilitates efficient photogeneration of charge carriers.

The electronic density of states reveals the complex interplay between different orbital contributions throughout the band structure. The conduction band exhibits substantial dispersion, indicating significant mobility of excited electrons within the chromium-oxygen framework. The valence band demonstrates multiple peaks corresponding to different oxygen p-orbital symmetries and their hybridization with metal d-orbitals.

Comparative Electronic Properties

The related compound ZnCrO₄ exhibits distinctly different electronic characteristics, with a direct band gap of 2.58 eV and an optical absorption edge at 480 nm. This narrower band gap reflects the different coordination environment and oxidation state of chromium in the chromate structure compared to the spinel configuration. The reduced band gap enables visible light absorption, making ZnCrO₄ particularly attractive for photocatalytic applications.

Chromium-doped zinc oxide systems demonstrate systematic band gap tuning through compositional control. Pure ZnO exhibits a band gap of approximately 3.2 eV, which increases to 3.75 eV, 3.81 eV, and 3.85 eV for 2%, 5%, and 10% chromium doping levels, respectively. This blue-shift phenomenon results from the Burstein-Moss effect, where chromium incorporation creates additional donor levels that raise the effective conduction band minimum.

The band gap engineering through chromium incorporation demonstrates the potential for tailoring electronic properties through systematic compositional modifications. The direct band gap character is maintained across the doping range, preserving the favorable optical properties while modifying the electronic structure to optimize specific applications.

Charge Transport Mechanisms

The charge transport properties of zinc chromium oxide compounds are governed by multiple competing mechanisms that depend on temperature, composition, and structural factors. In ZnCr₂O₄, the electrical conductivity ranges from 10⁻⁶ to 10⁻⁴ S/cm, with an activation energy of 0.85 eV indicative of thermally activated hopping conduction. This behavior reflects the localized nature of charge carriers within the spinel framework, where electron transport occurs through thermally assisted hopping between chromium sites.

The temperature dependence of electrical conductivity follows the Arrhenius relationship σ = σ₀exp(-Ea/kBT), where E_a represents the activation energy for charge carrier generation or transport. The relatively high activation energy of 0.85 eV indicates that charge transport is limited by the energy barriers between neighboring chromium sites, consistent with the localized character of the 3d orbitals.

The charge transport mechanism transitions from hopping conduction at low temperatures to band conduction at elevated temperatures. This transition reflects the thermal population of extended states within the conduction band, where charge carriers acquire sufficient energy to overcome localization effects. The transition temperature depends on the detailed electronic structure and the degree of disorder within the system.

Electronic Transport in Modified Systems

Electroactive zinc oxide systems demonstrate dramatically different charge transport behavior, with electrical conductivity ranging from 10⁻⁴ to 10⁻² S/cm and a reduced activation energy of 0.35 eV. This enhanced conductivity results from the incorporation of structural defects and interstitial species that create additional charge carrier pathways. The mixed conduction mechanism involves both electronic and ionic contributions, enabling rapid charge transport under specific conditions.

The charge transport properties of chromium-doped zinc oxide systems exhibit intermediate behavior between pure ZnO and ZnCr₂O₄. The electrical conductivity ranges from 10⁻⁵ to 10⁻³ S/cm with an activation energy of 0.65 eV, reflecting the modification of the electronic structure through chromium incorporation. The band conduction mechanism predominates at elevated temperatures, where thermally excited carriers can access extended states within the conduction band.

The systematic variation of charge transport properties with composition and structural modifications demonstrates the potential for engineering electronic materials with tailored conductivity characteristics. The ability to control charge carrier concentration, mobility, and transport mechanisms through systematic compositional and structural modifications provides a foundation for developing advanced electronic devices based on zinc chromium oxide compounds.

Density

3.4 at 20 °C

UNII

A14W55Z1DY

Other CAS

14018-95-2

Associated Chemicals

Zinc dichromate trihydrate;7789-13-1

Wikipedia

Zinc dichromate

General Manufacturing Information

Chromic acid (H2Cr2O7), zinc salt (1:1): INACTIVE
R - indicates a substance that is the subject of a TSCA section 6 risk management rule.

Storage Conditions

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Dates

Last modified: 04-14-2024

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